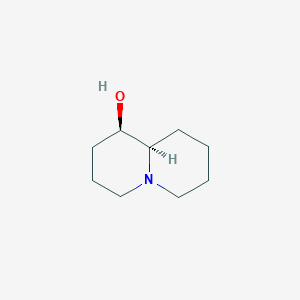

trans-1-Hydroxyquinolizidine

Descripción general

Descripción

Trans-1-Hydroxyquinolizidine, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antiarrhythmic Activity

Recent studies have shown that quinolizidine derivatives, including trans-1-hydroxyquinolizidine, exhibit significant antiarrhythmic properties. In a comparative study involving isolated guinea pig heart tissues, various quinolizidine derivatives demonstrated potent antiarrhythmic effects, often surpassing established drugs like amiodarone and lidocaine in efficacy. Notably, some compounds exhibited an EC50 value lower than 1 µM, indicating high potency .

2. Anticancer Properties

Quinolizidine alkaloids have been investigated for their anticancer potential due to their cytotoxic activity against various cancer cell lines. Research has indicated that derivatives of this compound could serve as promising candidates for the development of novel anticancer therapies. The structure-activity relationship (SAR) studies have revealed that modifications to the quinolizidine scaffold can enhance its biological activity against specific cancer types .

3. Antiviral Activity

this compound and its analogs have also shown antiviral properties, particularly against coronaviruses and other viral infections. The ability to inhibit viral replication makes these compounds valuable in the search for effective antiviral agents .

Synthetic Applications

1. Synthesis of Quinolizidine Derivatives

The synthesis of this compound serves as a platform for generating a variety of quinolizidine-based compounds. Innovative synthetic routes have been developed that allow for the efficient construction of complex quinolizidine frameworks from readily available starting materials. For instance, one-pot reactions involving L-proline and L-pipecolic acid have yielded diverse indolizidine and quinolizidine derivatives with high stereoselectivity .

2. Scaffold for Drug Development

this compound acts as a versatile scaffold for drug development, particularly in creating hybrid molecules that combine the pharmacological benefits of different classes of drugs. This approach has been utilized to design new antiarrhythmic agents by integrating quinolizidine structures with known pharmacophores from other drug classes .

Case Studies

Propiedades

IUPAC Name |

(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVNMVKUNMOINI-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCC[C@H]([C@H]2C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60488249 | |

| Record name | (1R,9aR)-Octahydro-2H-quinolizin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10447-20-8 | |

| Record name | (1R,9aR)-Octahydro-2H-quinolizin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.